molecular formula C10H15BrN2O2 B2567992 methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1262865-52-0

methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B2567992
M. Wt: 275.146
InChI Key: YWJKDKIGBDDAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate”, compounds with similar structures have been synthesized using various methods. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for carbon–carbon bond formation . This method involves the use of organoboron reagents and palladium catalysts .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate and related compounds have been synthesized and structurally analyzed. For instance, a study by Huang et al. (2017) focused on the synthesis of novel compounds with similar structures, which included characterization by X-ray single-crystal diffraction and other spectroscopic methods. This work contributes to understanding the structural properties of such compounds, which is crucial for their application in scientific research (Huang et al., 2017).

Application in Antitumor Activity

Some derivatives of methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate have been investigated for their antitumor activities. For example, a study by Abonía et al. (2011) synthesized novel compounds that exhibited significant activity against various cancer cell lines, indicating their potential as antitumor agents (Abonía et al., 2011).

Nonlinear Optical Studies

Compounds related to methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate have been studied for their nonlinear optical properties. A study conducted by Tamer et al. (2016) synthesized a crystal of a similar compound and analyzed its molecular structure, demonstrating its potential for nonlinear optical applications (Tamer et al., 2016).

Fungicidal and Plant Growth Regulation

Some derivatives exhibit fungicidal and plant growth regulation activities. Minga (2005) synthesized a compound related to methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, indicating its potential use in agricultural research (Minga, 2005).

Antifungal Activity

In the realm of phytopathology, derivatives of methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate have been tested for their antifungal activities against various phytopathogenic fungi. Du et al. (2015) synthesized a series of novel carboxylic acid amides and demonstrated their effectiveness in inhibiting fungal growth (Du et al., 2015).

Spectroscopic Characterization

Compounds related to methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate have been characterized spectroscopically. For example, Cabildo et al. (1984) reported on the 13C NMR chemical shifts of various pyrazole derivatives, providing valuable data for further chemical analysis (Cabildo et al., 1984).

Safety And Hazards

Information on the safety and hazards of “methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate” is not available .

properties

IUPAC Name

methyl 4-bromo-5-tert-butyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-10(2,3)8-6(11)7(9(14)15-5)13(4)12-8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJKDKIGBDDAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

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